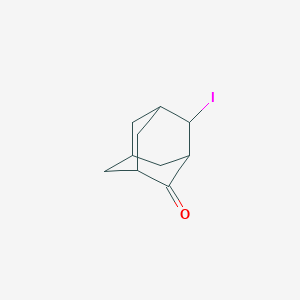
4-Iodo-2-adamantanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-adamantanone is an organic compound with the molecular formula C10H13IO. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. The presence of an iodine atom at the fourth position and a ketone group at the second position makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-adamantanone typically involves the iodination of 2-adamantanone. One common method is the reaction of 2-adamantanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 4-Iodo-2-adamantanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of 4-substituted-2-adamantanone derivatives.
Reduction: Formation of 4-iodo-2-adamantan-2-ol.
Oxidation: Formation of this compound carboxylic acid.
科学的研究の応用
4-Iodo-2-adamantanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antiviral or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 4-Iodo-2-adamantanone largely depends on its application. In chemical reactions, the iodine atom and the ketone group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds or the modification of existing ones.
類似化合物との比較
1-Iodoadamantane: Similar structure but lacks the ketone group.
2-Adamantanone: Similar structure but lacks the iodine atom.
5-Hydroxy-2-adamantanone: Contains a hydroxyl group instead of an iodine atom.
Uniqueness: 4-Iodo-2-adamantanone is unique due to the presence of both an iodine atom and a ketone group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
特性
分子式 |
C10H13IO |
|---|---|
分子量 |
276.11 g/mol |
IUPAC名 |
4-iodoadamantan-2-one |
InChI |
InChI=1S/C10H13IO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
InChIキー |
PLSIVLGZSAHBHL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1C(C(C2)C3=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















